Boc-Dab(Aloc)-OH

Solid-Phase Peptide Synthesis Orthogonal Protection Fmoc/tBu Chemistry

Researchers requiring site-selective peptide branching often face incompatible protecting group strategies. Boc-Dab(Aloc)-OH resolves this with orthogonal Boc (acid-labile) and Alloc (Pd(0)-labile) groups, enabling controlled γ-amine deprotection after main-chain assembly. • Permits Pd(0)-mediated Alloc removal without affecting Boc, Fmoc, or tBu protecting groups • Essential for Dab-side-chain cyclization and fragment conjugation workflows in SPPS • Non-substitutable in protocols requiring sequential acid/palladium orthogonal deprotection Supplied with full analytical documentation. Bulk quantities available.

Molecular Formula C13H22N2O6
Molecular Weight 302.32 g/mol
CAS No. 171820-73-8
Cat. No. B558581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Dab(Aloc)-OH
CAS171820-73-8
SynonymsBoc-Dab(Aloc)-OH; 171820-73-8; Nalpha-Boc-Ngamma-allyloxycarbonyl-L-2,4-diaminobutyricacid; AmbotzBAA1085; AC1ODUMA; CTK8E6916; ZINC2569772; 6304AH; AKOS015901094; AJ-41765; RT-014651; A-8370; I14-15347; Na-Boc-Ng-allyloxycarbonyl-L-2,4-diaminobutyricacid; (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(prop-2-enoxycarbonylamino)butanoicacid
Molecular FormulaC13H22N2O6
Molecular Weight302.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCNC(=O)OCC=C)C(=O)O
InChIInChI=1S/C13H22N2O6/c1-5-8-20-11(18)14-7-6-9(10(16)17)15-12(19)21-13(2,3)4/h5,9H,1,6-8H2,2-4H3,(H,14,18)(H,15,19)(H,16,17)/t9-/m0/s1
InChIKeyUAHHMBPTDNIRIB-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-Dab(Aloc)-OH for Orthogonal SPPS


Boc-Dab(Aloc)-OH (Nα-tert-Butoxycarbonyl-Nγ-allyloxycarbonyl-L-2,4-diaminobutyric acid) is a non-proteinogenic, orthogonally protected amino acid building block, comprising the 2,4-diaminobutyric acid (Dab) scaffold with acid-labile Boc and palladium-labile Alloc protecting groups [1]. This dual protection scheme enables highly controlled, site-specific peptide chain elongation and branching strategies, making it a critical intermediate in solid-phase peptide synthesis (SPPS) for complex peptide-based therapeutics and research tools [1].

Boc-Dab(Aloc)-OH Substitution Risk


In SPPS, the selection of an orthogonally protected Dab derivative is not interchangeable due to fundamental differences in protecting group chemistry that dictate synthetic route compatibility and downstream deprotection efficiency. While several Dab analogs exist (e.g., Boc-Dab(Fmoc)-OH, Fmoc-Dab(Aloc)-OH, Boc-Dab(Z)-OH, Boc-Dab(ivDde)-OH), each offers a unique, and mutually exclusive, set of orthogonality and stability characteristics. Substituting Boc-Dab(Aloc)-OH with an alternative risks introducing chemical incompatibilities that can derail a validated synthetic protocol, leading to deprotection failures, side-reactions, or the need for costly and time-intensive process re-development [1]. The specific combination of Boc and Alloc groups provides a unique orthogonal deprotection profile that is essential for multi-step syntheses requiring acid- and palladium-mediated deprotection sequences.

Boc-Dab(Aloc)-OH Differentiation Evidence


Orthogonality in Fmoc/tBu SPPS

Boc-Dab(Aloc)-OH provides true orthogonality within the dominant Fmoc/tBu SPPS strategy, a key advantage over Boc-Dab(Fmoc)-OH and Boc-Dab(Z)-OH. In Fmoc/tBu chemistry, the Fmoc group (in Boc-Dab(Fmoc)-OH) is not orthogonal to the Fmoc N-terminal deprotection, and the Z group (in Boc-Dab(Z)-OH) is incompatible with the acid-labile side-chain protecting groups. This means that only the Alloc group of Boc-Dab(Aloc)-OH can be selectively removed in the presence of standard Fmoc and acid-labile (e.g., tBu, Boc) protecting groups [1]. This orthogonality is a critical, quantifiable differentiation: Boc-Dab(Fmoc)-OH offers 0% orthogonality in Fmoc/tBu chemistry, while Boc-Dab(Aloc)-OH offers 100% orthogonality, enabling synthetic strategies that are impossible with the former [1]. The Fmoc strategy has largely replaced the former Boc strategy because of the true orthogonality of the protection schemes, which is provided by groups like Alloc [2].

Solid-Phase Peptide Synthesis Orthogonal Protection Fmoc/tBu Chemistry

Rapid Alloc Deprotection Kinetics

The Alloc group in Boc-Dab(Aloc)-OH can be removed under very mild, neutral conditions using a Pd(0) catalyst (e.g., Pd(PPh3)4) and a nucleophile (e.g., DABCO), typically achieving complete deprotection in 10-20 minutes [1]. This is a significant kinetic advantage over ivDde, which requires hydrazine treatment that can be slower and may cause side reactions , and over Mtt, which requires successive treatments with 30% HFIP or (CF3)3COH for complete deprotection, adding time and solvent consumption [2]. The rapid, 10-20 minute Pd(0)-mediated deprotection of the Alloc group minimizes resin exposure to potentially degrading conditions, improving overall peptide integrity and yield [1].

Deprotection Kinetics Alloc Group Solid-Phase Peptide Synthesis

One-Pot Deprotection-Coupling for Labile Peptides

The Alloc group in Boc-Dab(Aloc)-OH enables a highly efficient one-pot deprotection/peptide coupling protocol. This is particularly advantageous when the free amino acid form is unstable or prone to side reactions. Studies show that the Pd(0)/DABCO-mediated deprotection of N-Alloc groups can be performed in situ, followed immediately by coupling with an activated N-Boc or N-Fmoc amino acid [1]. This one-pot procedure avoids the isolation of the labile free amine, which can undergo diketopiperazine formation or oxidation, resulting in higher yields of the desired dipeptide compared to a two-step deprotection/coupling sequence [1]. This is a key differentiator over Boc-Dab(Fmoc)-OH or Boc-Dab(Z)-OH, whose deprotection conditions (piperidine or hydrogenolysis) are not compatible with this one-pot strategy.

Peptide Coupling In Situ Deprotection Labile Amino Acids

Site-Specific Peptide Cyclization

While Fmoc-Dab(Aloc)-OH is also used for synthesizing cyclic peptides, Boc-Dab(Aloc)-OH is uniquely suited for Boc/Bzl SPPS strategies and for creating cyclic peptides where the N-terminus needs to be Boc-protected for subsequent coupling steps [1]. The Fmoc analog would be deprotected under the basic conditions of the cyclization, potentially leading to unwanted linear oligomers. Boc-Dab(Aloc)-OH allows for the selective deprotection of the side-chain Alloc group (using Pd(0)) while keeping the N-terminal Boc group intact, enabling a subsequent on-resin head-to-tail or side-chain-to-tail cyclization to proceed only at the intended site [2]. This precise control is not possible with Fmoc-Dab(Aloc)-OH in a Boc/Bzl context.

Cyclic Peptides Peptide Cyclization Orthogonal Deprotection

Boc-Dab(Aloc)-OH Applications


Branched and Side-Chain Modified Peptides

This is the primary application for Boc-Dab(Aloc)-OH. The Alloc group's orthogonal stability to piperidine and TFA allows for the selective introduction of modifications (e.g., biotin, fluorophores, lipids) or branching points at the Dab γ-amine after the main peptide chain has been assembled [1]. The inability of Boc-Dab(Fmoc)-OH or Boc-Dab(Z)-OH to perform this function in this context makes Boc-Dab(Aloc)-OH an indispensable, non-substitutable reagent for this common workflow.

Structurally Defined Cyclic Peptides

Boc-Dab(Aloc)-OH is specifically required for synthesizing cyclic peptides where the Dab side chain is the point of cyclization. Following linear assembly, the Alloc group is selectively removed using Pd(0), exposing a unique nucleophilic amine that can be coupled to a C-terminal activated ester on the same peptide-resin. This strategy, which is not possible with other protected Dab analogs like Boc-Dab(Fmoc)-OH, yields monocyclic peptides with high purity and minimal dimerization/oligomerization, which is critical for pharmaceutical research [2].

Peptide Conjugates and Multimeric Assemblies

The orthogonality of Boc-Dab(Aloc)-OH is essential for the convergent synthesis of complex peptide architectures. The Alloc group can be removed to reveal a unique amine handle on a pre-assembled, purified peptide fragment. This free amine can then be used to ligate the fragment to another peptide, a polymer, or a surface via a chemoselective reaction. The use of alternative protected analogs would either result in premature deprotection or require incompatible deprotection conditions, making Boc-Dab(Aloc)-OH the only viable choice for such advanced synthetic strategies [1].

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